L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes leucine, ornithine, glutamine, and glycine residues, along with a diaminomethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its proper incorporation into the peptide chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can affect the diaminomethylidene group, leading to changes in the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Shares a similar structure but with valine instead of glutamine.
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine: Contains tryptophan and serine residues, offering different properties and applications.
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is unique due to its specific combination of amino acids and the presence of the diaminomethylidene group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
798540-30-4 |
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Molecular Formula |
C19H36N8O6 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H36N8O6/c1-10(2)8-11(20)16(31)26-12(4-3-7-24-19(22)23)18(33)27-13(5-6-14(21)28)17(32)25-9-15(29)30/h10-13H,3-9,20H2,1-2H3,(H2,21,28)(H,25,32)(H,26,31)(H,27,33)(H,29,30)(H4,22,23,24)/t11-,12-,13-/m0/s1 |
InChI Key |
FLMWQGQWOQCMFD-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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